1,2-Benzisoxazol-6-ol
Overview
Description
1,2-Benzisoxazol-6-ol, or BIO, is a heterocyclic compound widely used in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and materials. BIO has been studied for its potential to act as a catalyst in the synthesis of organic molecules, as well as its ability to interact with proteins and other biomolecules. This article will discuss the synthesis of BIO, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and potential future directions.
Scientific research applications
Interaction with Aqueous Medium in Biological Systems
1,2-Benzisoxazol-6-ol demonstrates potential applications in drug design, particularly in its interaction with aqueous mediums in biological systems. This is significant for understanding the interaction of these molecules with explicit water molecules, providing insights into the structures, energies, and type of interactions that stabilize the resulting geometric systems. These findings are crucial for the development of drugs that operate effectively within biological environments (Kabanda & Ebenso, 2013).
Applications in Drug Design
The 1,2-benzisoxazole-3-ol moiety, closely related to 1,2-Benzisoxazol-6-ol, has been employed as a bioisoster of benzoic acid in drug design. This aspect of 1,2-Benzisoxazol-6-ol demonstrates its versatility and potential in the creation of novel therapeutic agents, particularly in the treatment of metabolic diseases and disorders (Uto, 2012).
Synthesis Methods and Biological Activities
1,2-Benzisoxazole derivatives are known for their biological activities, making them significant in the synthesis of various chemotherapeutic agents. Various synthesis methods of these derivatives have been explored, with the most popular involving the base-catalyzed cyclization of o-hydroxy ketoximes or its derivatives. These synthesis methods are pivotal for the production of therapeutically potent heterocycles (Shastri, 2016).
Role in Acetylcholinesterase Inhibition
Some derivatives of 1,2-Benzisoxazol-6-ol have been developed as potent and selective inhibitors of acetylcholinesterase, an enzyme crucial in the treatment of Alzheimer's disease and other neurological disorders. This highlights the compound's potential in CNS (Central Nervous System) therapeutics (Basappa et al., 2004).
Chemical Properties and Reactions
The study of the chemical properties and reactions of 1,2-Benzisoxazol-6-ol, such as its interaction with other compounds and its role in various chemical processes, is another key area of research. This includes understanding its behavior in different chemical environments and its reactivity, which is essential for its application in synthetic chemistry and drug development (Pandit et al., 2018).
properties
IUPAC Name |
1,2-benzoxazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-6-2-1-5-4-8-10-7(5)3-6/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSZDVDXNVEDKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)ON=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495712 | |
Record name | 1,2-Benzoxazol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzisoxazol-6-ol | |
CAS RN |
65685-55-4 | |
Record name | 1,2-Benzoxazol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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